2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid
Overview
Description
This compound, also known as Adr 925 or Icrf 198, has a molecular formula of C11H20N4O6 . It is a complex organic compound with multiple functional groups, including amine and carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 304.30 g/mol . It contains several functional groups, including two amine groups and three carboxylic acid groups . The InChI string for this compound is InChI=1S/C11H20N4O6/c1-7(15(4-9(13)17)6-11(20)21)2-14(3-8(12)16)5-10(18)19/h7H,2-6H2,1H3,(H2,12,16)(H2,13,17)(H,18,19)(H,20,21) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.30 g/mol . It has a high number of hydrogen bond donors (4) and acceptors (8), suggesting it may have good solubility in water . Its XLogP3-AA value is -6.7, indicating it is likely to be hydrophilic .
Scientific Research Applications
Building Blocks for Bifunctional Ligands
Bisalkylation of L-glutamic acid and L-lysine derivatives with tert-butyl N-(2-bromoethyl)iminodiacetate followed by deprotection results in compounds like N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester, which can be used for the complexation of metal ions. This process provides a pathway for the preparation of bifunctional DTPA-like ligands (Anelli et al., 1999).
Ethylene Formation Inhibition in Plants
Novel derivatives of aminooxyacetic acid have been tested for their ability to inhibit ethylene formation in higher plants, showing effectiveness in reducing ethylene evolution in leaf discs of oilseed rape and barley leaves, and delaying senescence of cut carnation flowers (Kirchner et al., 1993).
Antioxidant and Anti-Inflammatory Activity
Conjugates of amino acids with N-Aroyl-N, N'-Dicyclohexyl Urea have been synthesized, exhibiting good antioxidant properties and anti-inflammatory activity. These compounds demonstrate potency near to that of ascorbic acid (Sahoo et al., 2011).
Glycosidase Inhibition by Iminosugar Amino Acids
The isolation of DMDP acetic acid from Stevia rebaudiana, a novel iminosugar amino acid, has led to the discovery that such derivatives are potent α-galactosidase inhibitors, highlighting their potential in biological applications (Martínez et al., 2019).
Synthesis of Triorganotin(IV) Complexes
Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized, showcasing potential applications in organometallic chemistry and materials science (Baul et al., 2002).
Amino Acid Biosynthesis in Mixed Rumen Cultures
Studies on mixed rumen micro-organisms reveal the incorporation of labelled HCO3- and acetate into amino acids, providing insights into the metabolic pathways of these microorganisms (Sauer et al., 1975).
Corrosion Inhibition by Amino Acid-Based Zwitterions
Novel amino acids-based corrosion inhibitors have been synthesized, demonstrating high inhibition efficiency and potential application in protecting metals against corrosion (Srivastava et al., 2017).
properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O6/c1-7(15(4-9(13)17)6-11(20)21)2-14(3-8(12)16)5-10(18)19/h7H,2-6H2,1H3,(H2,12,16)(H2,13,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHFCSUHVBWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid | |
CAS RN |
75459-34-6 | |
Record name | Icrf 198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075459346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.